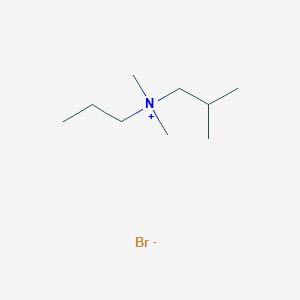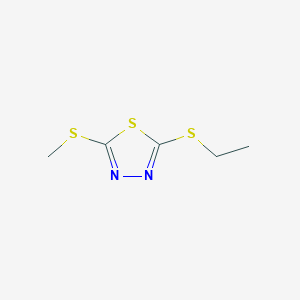
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethylsulfanyl and methylsulfanyl groups attached to the thiadiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylthiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Polar solvents like ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiadiazoles
Substitution: Various substituted thiadiazoles
Scientific Research Applications
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of sulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole
- 2-(Ethylsulfanyl)-5-(ethylsulfanyl)-1,3,4-thiadiazole
- 2-(Methylsulfanyl)-5-(ethylsulfanyl)-1,3,4-thiadiazole
Uniqueness
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is unique due to the specific combination of ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different properties and applications compared to other similar compounds.
Properties
CAS No. |
99419-01-9 |
|---|---|
Molecular Formula |
C5H8N2S3 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2S3/c1-3-9-5-7-6-4(8-2)10-5/h3H2,1-2H3 |
InChI Key |
QCQMPTDWOWMRCS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


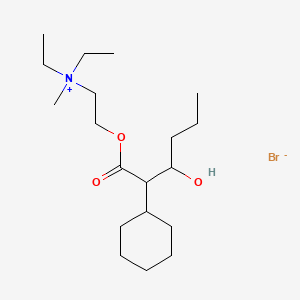
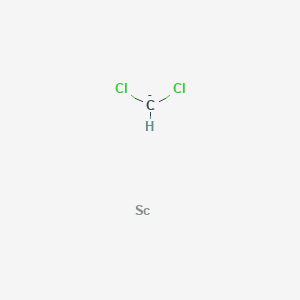
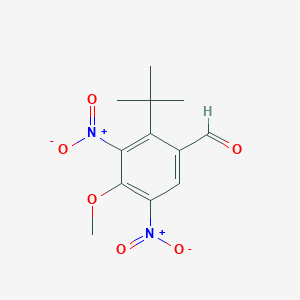
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


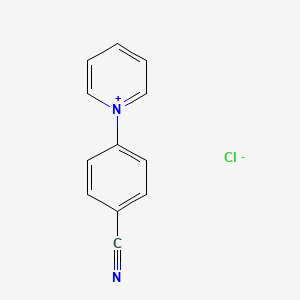
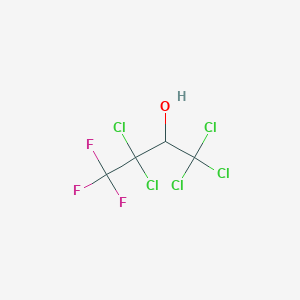


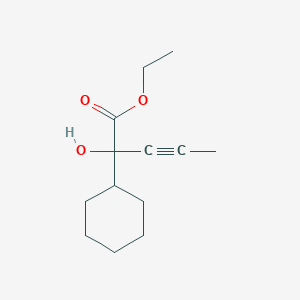
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
